![molecular formula C18H19ClN2O4S B4730398 N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide](/img/structure/B4730398.png)
N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide
Overview
Description
N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In
Scientific Research Applications
N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been found to inhibit the growth and survival of cancer cells by blocking the activity of NF-κB, which is known to promote tumor cell proliferation and survival. In addition, this compound 11-7082 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound 11-7082 has been found to inhibit the production of inflammatory cytokines and chemokines by blocking the activity of NF-κB, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, are characterized by an overactive immune system that attacks the body's own tissues. This compound 11-7082 has been found to suppress the activity of immune cells, making it a potential treatment for autoimmune disorders.
Mechanism of Action
N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide 11-7082 inhibits the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and promotes the expression of genes that promote cell survival, proliferation, and inflammation.
This compound 11-7082 blocks the activity of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus, where it promotes the expression of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to have various biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce apoptosis, or programmed cell death, by blocking the activity of NF-κB. In addition, this compound 11-7082 has been found to inhibit the migration and invasion of cancer cells.
Inflammatory cytokines and chemokines play a critical role in the development of inflammatory diseases. This compound 11-7082 has been found to inhibit the production of these molecules by blocking the activity of NF-κB, thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide 11-7082 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, it has been extensively studied and its mechanism of action is well understood.
However, there are also limitations to the use of this compound 11-7082 in lab experiments. It has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, its effects on other signaling pathways and cellular processes are not well understood, which can limit its utility in certain research contexts.
Future Directions
There are several future directions for research on N-[4-(butylthio)phenyl]-2-(2-chloro-4-nitrophenoxy)acetamide 11-7082. One area of interest is the development of this compound 11-7082-based therapies for the treatment of cancer and inflammatory diseases. In addition, there is interest in exploring the effects of this compound 11-7082 on other signaling pathways and cellular processes, which could lead to the development of new therapeutic targets.
Another area of interest is the development of new synthetic compounds that target NF-κB activity. By understanding the structure-activity relationships of this compound 11-7082, it may be possible to develop more potent and selective inhibitors of NF-κB, which could have significant therapeutic potential.
Conclusion:
In conclusion, this compound 11-7082 is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. It inhibits the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. This compound 11-7082 has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound 11-7082 that could lead to the development of new therapeutic agents.
properties
IUPAC Name |
N-(4-butylsulfanylphenyl)-2-(2-chloro-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-3-10-26-15-7-4-13(5-8-15)20-18(22)12-25-17-9-6-14(21(23)24)11-16(17)19/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYGXWUQNKZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4730323.png)
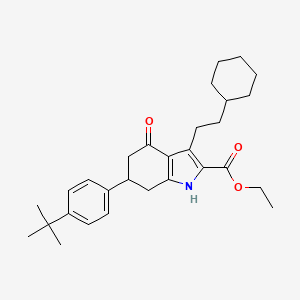

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B4730357.png)
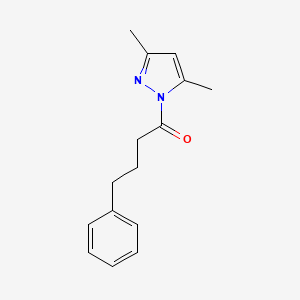
![4-(2,3-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4730382.png)
![1-(3-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4730389.png)
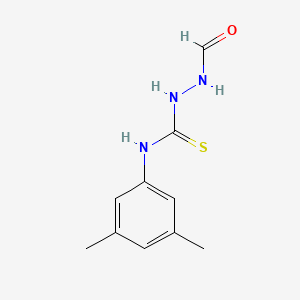
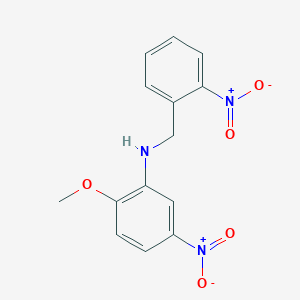
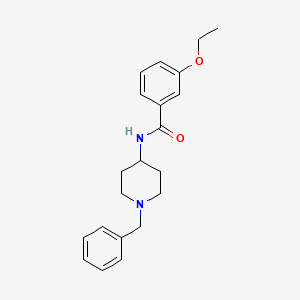
![methyl 2-[({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4730406.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4730414.png)
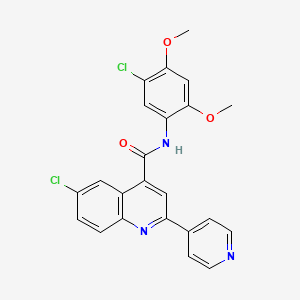
![ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730426.png)